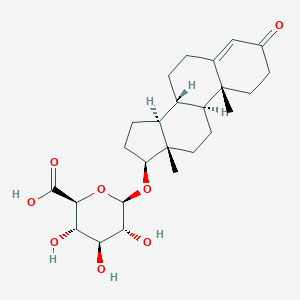

Testosterone glucuronide

概要

説明

Testosterone glucuronide is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone. It is formed when testosterone undergoes glucuronidation, a process where glucuronic acid is added to testosterone, making it more water-soluble and easier for the body to excrete. This compound plays a significant role in the metabolism and excretion of testosterone, particularly in the context of anti-doping tests and clinical diagnostics .

準備方法

Synthetic Routes and Reaction Conditions: Testosterone glucuronide can be synthesized through the enzymatic reaction of testosterone with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to testosterone, forming this compound .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the glucuronidation of testosterone. The process includes the extraction and purification of the product using techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC). These methods ensure high purity and yield of this compound for use in research and clinical applications .

化学反応の分析

Hydrolysis Reactions

TG undergoes two primary hydrolysis pathways mediated by enzymatic or chemical methods:

Enzymatic Hydrolysis

-

Reagents/Conditions : β-glucuronidase enzymes (from Helix pomatia, E. coli, or bovine liver) in aqueous buffer (pH 5–7) at 37°C .

-

Reaction :

-

Applications :

Chemical Hydrolysis

-

Basic Hydrolysis : Sodium hydroxide under controlled conditions.

-

Products : Free testosterone and glucuronic acid, but may degrade sensitive steroid structures .

Resistance to Enzymatic Hydrolysis

Recent anti-doping research identified TG metabolites resistant to β-glucuronidase:

| Metabolite | Structural Feature | Detection Method | Significance |

|---|---|---|---|

| G1 | 3α,6β-dihydroxy-5α-androstan-17-one | LC-MS/MS (neutral loss scan) | Long-term marker for testosterone misuse |

| G2 | 3α,6β-dihydroxy-5β-androstan-17-one | LC-MS/MS (neutral loss scan) | Survives standard hydrolysis protocols |

These metabolites retain glucuronic acid conjugation even after enzymatic treatment, enabling their detection as biomarkers for testosterone undecanoate administration .

Biological Reactivity in Enterohepatic Circulation

TG participates in enterohepatic recirculation through bacterial deconjugation:

-

Biliary Excretion : TG is transported into bile via MRP2/MRP3 transporters .

-

Gut Microbiota Action : Bacterial β-glucuronidase hydrolyzes TG to free testosterone .

-

Reabsorption : Reactivated testosterone re-enters systemic circulation, prolonging androgen activity .

This process complicates pharmacokinetic profiles and necessitates advanced detection strategies in doping control.

Comparative Analysis of Deconjugation Methods

Analytical Implications

科学的研究の応用

Clinical Applications

Hormonal Assessment:

Testosterone glucuronide serves as a biomarker for assessing testosterone metabolism and hormonal balance in both men and women. Its levels can indicate conditions such as hyperandrogenism and hypogonadism. For instance, elevated TG levels have been observed in women with virilizing adrenocortical tumors, suggesting its utility in diagnosing adrenal disorders .

Fetal Sex Determination:

In prenatal medicine, this compound levels in amniotic fluid have been used to improve the accuracy of fetal sex determination. The median TG values differ significantly between male and female fetuses, enhancing predictive accuracy from 95.4% to 98.9% when combined with unconjugated testosterone measurements .

Sports Medicine and Doping Control

Detection of Testosterone Misuse:

this compound is crucial in anti-doping measures due to its resistance to hydrolysis by β-glucuronidase enzymes, making it a reliable marker for detecting testosterone administration in athletes. Research has focused on developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to identify TG and its conjugates in urine samples post-administration .

Case Study:

A study evaluated the excretion profiles of TG following different routes of testosterone administration (oral, intramuscular, topical). Results indicated that TG remains detectable longer than other metabolites, suggesting its potential as a long-term marker for testosterone misuse in sports .

Pharmacogenomics

Genetic Polymorphisms:

The UGT2B17 gene, responsible for the glucuronidation of testosterone, exhibits polymorphisms that significantly affect TG levels. Individuals with certain genetic variants may have altered TG production, influencing their susceptibility to conditions related to testosterone metabolism such as obesity and prostate cancer .

Research Applications

Metabolite Profiling:

Recent studies have aimed at profiling testosterone metabolites, including TG, to understand their roles in various metabolic pathways. For example, a study highlighted that the formation of TG is the second most important pathway for testosterone metabolism after conversion to androstenedione .

Data Table: this compound Levels in Different Conditions

作用機序

Testosterone glucuronide exerts its effects through its role in the metabolism and excretion of testosterone. The glucuronidation process, catalyzed by UDP-glucuronosyltransferase enzymes, transforms testosterone into a more water-soluble form, facilitating its excretion via urine. This process helps regulate the levels of active testosterone in the body and prevents the accumulation of excess testosterone .

類似化合物との比較

- Androstanediol glucuronide

- Androsterone glucuronide

- Etiocholanolone glucuronide

- Testosterone sulfate

Comparison: Testosterone glucuronide is unique in its specific role in the metabolism of testosterone. While other glucuronides like androstanediol glucuronide and androsterone glucuronide also play roles in androgen metabolism, this compound is particularly significant in the context of anti-doping tests due to its direct relationship with testosterone levels. Additionally, testosterone sulfate, another metabolite, differs in its sulfate conjugation rather than glucuronidation, affecting its solubility and excretion pathways .

生物活性

Testosterone glucuronide (TG) is a significant metabolite of testosterone, primarily formed through the process of glucuronidation. This article explores the biological activity of TG, focusing on its metabolism, transport mechanisms, physiological implications, and potential applications in doping control.

Overview of this compound

Testosterone (T) is a steroid hormone that undergoes extensive metabolic transformations in the body. One of the key pathways for its metabolism is glucuronidation, where TG is produced as a major metabolite along with other glucuronides such as androsterone glucuronide (AG), etiocholanolone glucuronide (EtioG), and dihydrothis compound (DHTG) . These metabolites are primarily excreted in urine and bile and can influence androgen levels in the body through enterohepatic recirculation .

Metabolism and Formation

The formation of TG occurs mainly in the liver through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B15, which are crucial for testosterone glucuronidation . The metabolic pathway can be summarized as follows:

- Testosterone → UGT2B17/UGT2B15 → This compound (TG) .

- TG can be deconjugated back to active testosterone in the gut after biliary excretion, affecting physiological androgen levels .

Transport Mechanisms

The transport of TG and its related metabolites is facilitated by various efflux transporters located in the liver, intestine, and kidney. Key findings regarding transporter interactions include:

- MRP2 and MRP3 : TG is primarily transported by these multidrug resistance-associated proteins (MRPs) .

- Transport Kinetics : Studies have shown that TG has higher intrinsic clearance rates compared to DHTG, AG, and EtioG when assessed using vesicular transport assays .

Table 1: Transporter Specificity for Testosterone Metabolites

| Metabolite | Primary Transporter | Secondary Transporter |

|---|---|---|

| This compound (TG) | MRP2 | MRP3 |

| Androsterone Glucuronide (AG) | MRP3 | MDR1 |

| Dihydrothis compound (DHTG) | MRP2 | MDR1 |

| Etiochelonolone Glucuronide (EtioG) | MRP3 | MDR1 |

Physiological Implications

The biological activity of TG extends beyond mere excretion; it plays a role in regulating androgen levels within physiological contexts. The deconjugation process allows for fluctuations in active testosterone levels, which can influence various bodily functions including muscle mass maintenance, libido, and overall hormonal balance .

Case Studies on Testosterone Misuse

Recent studies have explored the implications of TG in doping control within sports. Research conducted by WADA highlighted that certain testosterone metabolites conjugated with glucuronic acid, including TG, resist hydrolysis by β-glucuronidase enzymes. This resistance suggests that TG could serve as a long-term marker for testosterone misuse .

- Findings : Two specific testosterone glucuronides (G1 and G2) were identified as resistant to hydrolysis, showing significant increases post-administration of testosterone undecanoate .

Research Findings

- Metabolic Switching : Variability in testosterone activation due to gut microbial enzymes was noted as a critical factor influencing TG disposition .

- Quantitative Characterization : A study quantitatively characterized how TG and its metabolites are eliminated from various organs using relative expression factors .

- Clinical Relevance : Understanding the mechanisms behind TG transport can aid in predicting individual variability in androgen disposition, which is essential for both therapeutic applications and anti-doping strategies .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKZPECGCSUSBV-HMAFJQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904352 | |

| Record name | Testosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-25-2 | |

| Record name | Testosterone glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone glucuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone β-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 156 °C | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。